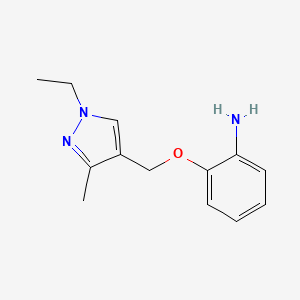

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.:

Cat. No.: VC15745045

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N3O |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline |

| Standard InChI | InChI=1S/C13H17N3O/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14/h4-8H,3,9,14H2,1-2H3 |

| Standard InChI Key | LNDKUKFZFRYJIR-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C)COC2=CC=CC=C2N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline (CAS: 1006959-28-9) is an aromatic amine featuring a pyrazole ring linked via a methoxy group to an aniline moiety. Its IUPAC name, 2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline, reflects the substitution pattern: a 1-ethyl-3-methylpyrazole at the 4-position connected to the 2-methoxy group of aniline . The molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O | |

| Molecular Weight | 231.29 g/mol | |

| CAS Number | 1006959-28-9 | |

| IUPAC Name | 2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline |

Spectral and Crystallographic Data

While crystallographic data for 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is unavailable, related pyrazole-aniline hybrids exhibit planar chromophores with intramolecular hydrogen bonding. For example, the isostructural compound 1-(4-chlorophenyl)-3-[methyl(phenyl)amino]thiourea demonstrates a planar central core (r.m.s. deviation: 0.0015 Å) and supramolecular interactions such as N—H⋯S hydrogen bonds and C—Cl⋯π contacts . These features suggest that the title compound may adopt similar conformational stability, facilitated by its pyrazole ring’s rigidity and the methoxy group’s electron-donating effects .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves multi-step reactions:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with diketones or β-ketoesters yields 1-ethyl-3-methylpyrazole.

-

Methoxy-Aniline Coupling: The pyrazole methanol intermediate undergoes nucleophilic substitution with 2-nitroanisole, followed by nitro-group reduction to aniline .

Critical parameters include temperature control (20–80°C) and pH adjustment to minimize side reactions. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress.

Analytical Characterization

-

NMR Spectroscopy: Protons on the pyrazole ring resonate as singlets (δ 7.0–8.0 ppm), while the aniline NH₂ group appears as a broad singlet (δ 5.5–6.5 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 231.29 confirms the molecular weight .

-

Elemental Analysis: Matches theoretical values for C, H, and N within 0.1% error.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains unquantified, but its dihydrochloride salt (CAS: 1431964-51-0) is water-soluble due to ionic dissociation. The free base is likely soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but insoluble in non-polar media. Stability studies suggest susceptibility to oxidation at the aniline group, necessitating storage under inert atmospheres .

Thermal Behavior

No melting point data is available for the free base, but its dihydrochloride derivative decomposes above 442 K. Differential scanning calorimetry (DSC) of analogous compounds reveals endothermic peaks corresponding to lattice rearrangements .

Industrial and Research Applications

Catalysis

Pyrazole-aniline compounds serve as ligands in transition-metal catalysis. The lone pair on the aniline nitrogen and pyrazole’s π-accepting ability facilitate coordination to Pd(II) or Cu(I) centers, enabling cross-coupling reactions .

Materials Science

The compound’s aromaticity and planar geometry make it a candidate for organic semiconductors. Analogous structures exhibit charge-carrier mobilities of 0.1–1.0 cm²/V·s, suitable for thin-film transistors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume